molecular formula C14H13N5O B2912736 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034288-85-0

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2912736
CAS RN: 2034288-85-0
M. Wt: 267.292
InChI Key: IBZUCEIKLQXYEZ-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone” contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and an indole ring. Compounds containing these functional groups are often involved in various biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry . This involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring, a process known as a Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, an azetidine ring, and an indole ring. These rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the indole ring. The 1,2,3-triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the indole ring. For example, the 1,2,3-triazole ring could contribute to the compound’s solubility in water .

properties

IUPAC Name

1H-indol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(13-7-10-3-1-2-4-12(10)16-13)18-8-11(9-18)19-6-5-15-17-19/h1-7,11,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUCEIKLQXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone

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